

MK2-IN-1: A Technical Guide for Cancer Research

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Compound of Interest

Compound Name: MK2-IN-1

Cat. No.: B1139142

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Abstract

MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is frequently activated in response to cellular stress and inflammation, and its dysregulation is implicated in cancer progression, metastasis, and therapeutic resistance. By targeting MK2, **MK2-IN-1** offers a more specific approach to modulating this pathway compared to upstream p38 inhibitors, potentially avoiding some of the toxicities associated with broader kinase inhibition. This guide provides an in-depth overview of **MK2-IN-1**, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its use, and visualization of relevant biological pathways and workflows.

Introduction to MK2-IN-1

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular processes such as inflammation, cell cycle control, and DNA damage response[1]. Activated by p38 MAPK, MK2 phosphorylates a range of downstream substrates, including HSP27 and tristetraprolin (TTP), thereby regulating cytokine production (e.g., TNF- α , IL-6) and cell migration[2][3]. The link between chronic inflammation and cancer has positioned the p38/MK2 axis as a compelling target for oncology drug development[1][2].

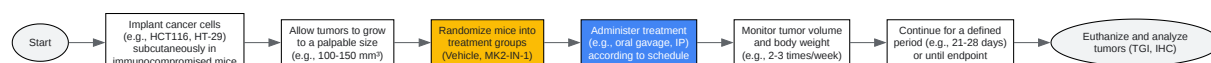
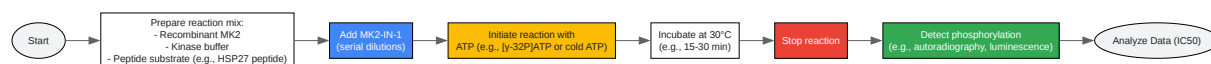
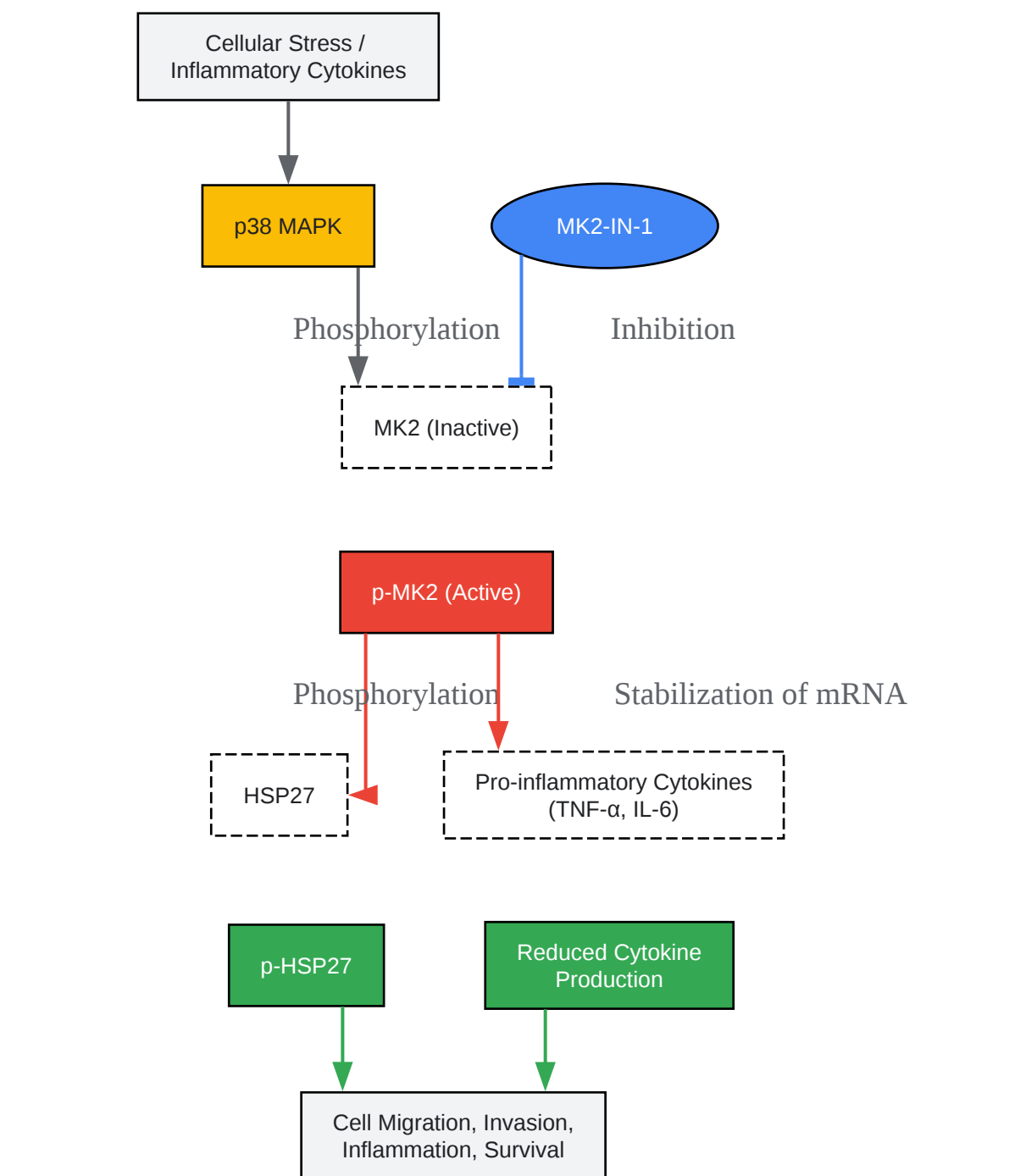
MK2-IN-1 is a small molecule inhibitor designed to specifically target MK2. Its non-ATP competitive binding mode offers a potential advantage in terms of selectivity and overcoming high intracellular ATP concentrations that can limit the efficacy of ATP-competitive inhibitors.

Mechanism of Action

MK2-IN-1 exerts its effects by binding to MK2 and preventing its phosphorylation and activation by p38 MAPK. This leads to the downstream inhibition of MK2 substrates. A key cellular consequence is the reduced phosphorylation of Heat Shock Protein 27 (HSP27), which is involved in actin cytoskeleton dynamics and cell migration. Furthermore, inhibition of MK2 by **MK2-IN-1** leads to a significant reduction in the production and secretion of pro-inflammatory cytokines, which are known to contribute to a pro-tumorigenic microenvironment[2].

Signaling Pathway

The diagram below illustrates the p38/MK2 signaling pathway and the point of intervention for **MK2-IN-1**.



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